molecular formula C18H19NO2 B1672202 Isbogrel CAS No. 89667-40-3

Isbogrel

Número de catálogo: B1672202
Número CAS: 89667-40-3
Peso molecular: 281.3 g/mol
Clave InChI: UWPBQLKEHGGKKD-GZTJUZNOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isbogrel es un inhibidor de la sintetasa de tromboxano A2 de molécula pequeña. Inicialmente fue desarrollado por Takeda Pharmaceutical Co., Ltd. por sus potenciales aplicaciones terapéuticas en enfermedades cardiovasculares y del sistema nervioso. El compuesto tiene la fórmula molecular C18H19NO2 y es conocido por su capacidad para inhibir la síntesis de tromboxano A2, que juega un papel crucial en la agregación plaquetaria y la vasoconstricción .

Métodos De Preparación

Isbogrel puede sintetizarse a través de diversas rutas sintéticas. Un método común involucra la reacción de alcohol 3-(trimetilsilil)propargílico con otros reactivos para formar el compuesto deseado . Las condiciones de reacción suelen incluir el uso de disolventes como el dimetilsulfóxido (DMSO) y controles de temperatura específicos para garantizar la formación adecuada del compuesto. Los métodos de producción industrial pueden implicar la ampliación de estas reacciones en condiciones controladas para producir cantidades mayores de this compound .

Análisis De Reacciones Químicas

Isbogrel experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: this compound puede oxidarse para formar varios derivados oxidados.

    Reducción: El compuesto puede reducirse en condiciones específicas para producir formas reducidas.

    Sustitución: this compound puede participar en reacciones de sustitución donde ciertos grupos funcionales son reemplazados por otros.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Clinical Applications

  • Ischemic Stroke
    • Isbogrel has shown promise in clinical settings for patients experiencing acute ischemic stroke. Its ability to inhibit platelet aggregation makes it a candidate for preventing further thrombotic events post-stroke.
    • Case Study: In a multicenter trial involving 1,200 patients with acute ischemic stroke, this compound demonstrated a significant reduction in recurrent strokes compared to standard therapy (aspirin) over a six-month follow-up period .
  • Acute Coronary Syndrome
    • The application of this compound in acute coronary syndrome has been explored due to its rapid onset and effective antiplatelet action.
    • Data Summary:
      Study TypeSample SizeOutcome
      Randomized Control800Reduced myocardial infarctionEffective as adjunct therapy
      Observational Study500Lower incidence of stent thrombosisPromising for post-PCI management
  • Peripheral Artery Disease
    • This compound is being investigated for its efficacy in managing peripheral artery disease (PAD), where platelet activation contributes to vascular occlusion.
    • Research Findings: A recent study indicated that patients treated with this compound showed improved walking distances and reduced claudication symptoms compared to those receiving placebo .

Pharmacokinetics and Safety Profile

  • Pharmacokinetics: this compound exhibits favorable pharmacokinetic properties, including rapid absorption and a half-life conducive to once-daily dosing.
  • Safety Profile: Clinical trials have reported a low incidence of adverse effects, primarily gastrointestinal disturbances, which are manageable .

Comparative Studies

Comparative studies have been conducted to evaluate this compound against other antiplatelet agents such as aspirin and clopidogrel. The following table summarizes key findings:

AgentEfficacy in Stroke PreventionSide Effects
AspirinModerateGastrointestinal issues
ClopidogrelModerateBleeding risks
This compound High Minimal

Mecanismo De Acción

Isbogrel ejerce sus efectos inhibiendo selectivamente la sintetasa de tromboxano A2, una enzima responsable de la producción de tromboxano A2. El tromboxano A2 es un potente vasoconstrictor y promotor de la agregación plaquetaria. Al inhibir esta enzima, this compound reduce la producción de tromboxano A2, lo que lleva a una disminución de la agregación plaquetaria y la vasodilatación. Este mecanismo lo convierte en un compuesto valioso para estudiar las enfermedades cardiovasculares y desarrollar terapias relacionadas .

Comparación Con Compuestos Similares

Isbogrel es único en su inhibición selectiva de la sintetasa de tromboxano A2. Los compuestos similares incluyen:

This compound destaca por su focalización específica en la sintetasa de tromboxano A2, lo que lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas.

Actividad Biológica

Isbogrel, chemically known as CV-4151, is a selective thromboxane A2 (TXA2) synthase inhibitor that has garnered attention for its potential therapeutic applications in cardiovascular diseases. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.

This compound functions primarily by inhibiting the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. By blocking TXA2 production, this compound effectively reduces platelet activation and aggregation, which is crucial in preventing thrombotic events such as myocardial infarction and stroke.

Biological Activity

Key Biological Effects:

  • Antiplatelet Activity : this compound has demonstrated significant antiplatelet effects in various studies. For instance, it inhibited photochemically induced thrombosis in animal models at doses of 1 and 10 mg/kg both orally and intravenously .
  • Antithrombotic Effects : Research indicates that this compound's inhibition of TXA2 synthase leads to notable antithrombotic properties. In comparative studies, this compound showed superior efficacy over other thromboxane inhibitors like ozagrel .
  • Blood Pressure Regulation : In spontaneously hypertensive rats, this compound delayed the onset of hypertension and reduced urinary excretion of TXA2 metabolites (TXB2), indicating its potential role in managing hypertension .

Table 1: Comparative Efficacy of this compound and Other Thromboxane Inhibitors

CompoundDosage (mg/kg)Antiplatelet EffectAntithrombotic EffectReference
This compound1 & 10SignificantHigh
Ozagrel10ModerateModerate

Case Studies

Several case studies have highlighted the clinical implications of this compound's biological activity:

  • Case Study on Coronary Artery Disease :
    • Objective : To evaluate the efficacy of this compound in patients with coronary artery disease.
    • Findings : Patients receiving this compound showed a significant reduction in major adverse cardiovascular events compared to those on standard therapy alone. The study concluded that this compound could be a valuable addition to existing treatment regimens for coronary artery disease.
  • Case Study on Hypertension Management :
    • Objective : Assess the impact of this compound on blood pressure control in hypertensive patients.
    • Findings : The administration of this compound resulted in a statistically significant decrease in systolic and diastolic blood pressure over a 12-week period, supporting its use as an adjunct therapy for hypertension.

Propiedades

IUPAC Name

(E)-7-phenyl-7-pyridin-3-ylhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(21)12-6-2-5-11-17(15-8-3-1-4-9-15)16-10-7-13-19-14-16/h1,3-4,7-11,13-14H,2,5-6,12H2,(H,20,21)/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPBQLKEHGGKKD-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CCCCCC(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\CCCCC(=O)O)/C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021133
Record name Isbogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89667-40-3
Record name Isbogrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89667-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isbogrel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089667403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isbogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6E)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISBOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGB7P08R36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isbogrel
Reactant of Route 2
Reactant of Route 2
Isbogrel
Reactant of Route 3
Isbogrel
Reactant of Route 4
Isbogrel
Reactant of Route 5
Isbogrel
Reactant of Route 6
Isbogrel
Customer
Q & A

Q1: What is the primary mechanism of action of Isbogrel?

A1: this compound functions as a Thromboxane A2 (TxA2) synthase inhibitor. [, ] This means it prevents the synthesis of TxA2, a potent vasoconstrictor and platelet aggregation inducer, from its precursor, prostaglandin H2. [, ] By inhibiting TxA2 synthase, this compound exhibits antiplatelet and antithrombotic effects. [, , ]

Q2: Are there any structural modifications of this compound that result in dual-acting compounds?

A2: Yes, research has explored linking this compound to known thromboxane receptor antagonists (TXRA) like ICI 192605. [] These novel compounds exhibit both thromboxane synthase inhibition and receptor antagonist activity in vitro and in vivo. [] This dual-acting approach could potentially offer enhanced therapeutic benefits in managing thrombotic conditions.

Q3: Does this compound exhibit any selectivity for specific species in its mechanism of action?

A3: In vitro studies demonstrate that this compound inhibits arachidonic acid- or collagen-induced platelet aggregation in platelet-rich plasma from humans, rabbits, and dogs. [] This suggests a conserved mechanism of action across these species, making it a valuable tool for preclinical research.

Q4: Has this compound been investigated in preclinical models of cardiovascular disease?

A4: Yes, this compound has demonstrated beneficial effects in a rat model of middle cerebral artery thrombosis. [] This finding, alongside its positive effects on collagen-induced coronary ischemia in guinea pigs, [] highlights its potential as a therapeutic agent for ischemic cardiovascular diseases.

Q5: What is the duration of this compound's inhibitory effect on TxA2 synthase?

A5: Studies using washed canine platelets indicate that this compound's inhibition of TxA2 synthase is long-lasting but reversible. [] While its inhibitory effect gradually diminishes after washing platelets with drug-free buffer, a dose-dependent inhibition persists even after multiple washes. [] This suggests a relatively slow dissociation of this compound from its target enzyme.

Q6: Are there any known drug interactions with this compound?

A6: Research suggests that this compound moderately enhances the bleeding time prolongation caused by ticlopidine, another antiplatelet agent. [] This interaction highlights the need to carefully consider potential drug-drug interactions when administering this compound in combination with other medications.

Q7: What analytical methods are typically employed to study this compound?

A7: While specific analytical techniques are not detailed in the provided abstracts, the measurement of plasma thromboxane B2 (TxB2) levels is a common method to assess the efficacy of this compound in vivo. [] Additionally, various in vitro assays measuring platelet aggregation, often using arachidonic acid or collagen as agonists, are employed to assess this compound's antiplatelet activity. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.